molecular formula C23H18ClNO3 B14036369 2-Chloro-6-(diethylamino)-3-methylfluoran CAS No. 21121-61-9

2-Chloro-6-(diethylamino)-3-methylfluoran

Cat. No.: B14036369
CAS No.: 21121-61-9
M. Wt: 391.8 g/mol
InChI Key: HJHGXGDBGOPUTJ-UHFFFAOYSA-N
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Description

2-Chloro-6-(diethylamino)-3-methylfluoran is an organic compound that belongs to the class of fluoran derivatives. These compounds are known for their applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(diethylamino)-3-methylfluoran typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-6-methylaniline with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(diethylamino)-3-methylfluoran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted fluoran compounds.

Scientific Research Applications

2-Chloro-6-(diethylamino)-3-methylfluoran has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(diethylamino)-3-methylfluoran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methylaniline
  • 2-Chloro-6-methylquinoline
  • 2-Chloro-6-methylpyrimidine

Comparison

Compared to similar compounds, 2-Chloro-6-(diethylamino)-3-methylfluoran exhibits unique properties due to the presence of the diethylamino group. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other related compounds.

Properties

CAS No.

21121-61-9

Molecular Formula

C23H18ClNO3

Molecular Weight

391.8 g/mol

IUPAC Name

2'-chloro-6'-(dimethylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C23H18ClNO3/c1-13-10-20-18(12-19(13)24)23(16-7-5-4-6-15(16)22(26)28-23)17-9-8-14(25(2)3)11-21(17)27-20/h4-12H,1-3H3

InChI Key

HJHGXGDBGOPUTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3

Origin of Product

United States

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